1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea
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Overview
Description
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an indole ring substituted with an ethyl group at the nitrogen atom and a methoxypropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves the following steps:
Formation of 1-ethyl-1H-indole: This can be achieved by alkylation of indole with ethyl halides under basic conditions.
Introduction of the Urea Moiety: The 1-ethyl-1H-indole is then reacted with an isocyanate derivative to form the urea linkage.
Attachment of the Methoxypropyl Group: The final step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidizing conditions, leading to the formation of quinonoid structures.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinonoid derivatives of the indole ring.
Reduction: Corresponding amines from the urea moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their function. The methoxypropyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-indol-3-yl)-3-(3-ethoxypropyl)urea: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea is unique due to the specific combination of the ethyl group on the indole ring and the methoxypropyl group on the urea moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-methoxypropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-18-11-13(12-7-4-5-8-14(12)18)17-15(19)16-9-6-10-20-2/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKROQBZEJZYMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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